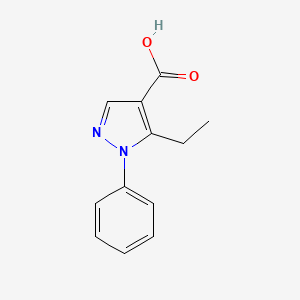

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

5-ethyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLMYSWXEOLIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429063 | |

| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116344-16-2 | |

| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Data

Relevant Patent Insights:

While the cited patent WO2009121288A1 focuses primarily on benzamide and pyrazolecarboxamide derivatives, it provides valuable details on pyrazole-4-carboxylic acid synthesis, which are adaptable to the target compound.

Key Steps from Patent Literature:

- Hydrolysis of Pyrazole-4-carboxylate Esters:

- The ester is hydrolyzed using sodium or potassium hydroxide in a water/alcohol mixture at 10–50°C for 0.5–2 hours.

- Acidification with hydrochloric or sulfuric acid precipitates the carboxylic acid.

- Isolation and Purification:

- The product is isolated by filtration or extraction and can be further purified by recrystallization.

Typical Yields:

Hydrolysis yields are reported at 92–98% for similar pyrazole-4-carboxylic acids, indicating high efficiency and reproducibility.

Data Table: Representative Synthesis Protocol

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|

| 1. Condensation | Ethylhydrazine + ethyl benzoylacetate, EtOH, reflux | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate ester | 70–90 |

| 2. Hydrolysis | NaOH (aq), 50–80°C, 1–2 h | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate anion | >90 |

| 3. Acidification | Dilute HCl, 0–25°C | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 60–80 (overall) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation + Hydrolysis | High yield, operational simplicity, scalable | Requires hydrazine handling |

| Direct Functionalization of Pyrazole | Useful for analog synthesis | Lower regioselectivity, lower yield |

| Patent-based Hydrolysis Protocols | Environmentally friendly, high yield | Limited to ester intermediates |

Research Findings and Notes

- The cyclocondensation approach is the most widely adopted for preparing pyrazole-4-carboxylic acids with various N- and C-substituents, including the ethyl and phenyl groups required for this compound.

- Patent literature emphasizes the use of mild hydrolysis and environmentally friendly reagents, which is consistent with modern green chemistry principles.

- Purification is typically achieved by recrystallization from ethanol or water, ensuring high purity suitable for research or industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes

Reduction: Formation of alcohols or amines

Substitution: Introduction of different functional groups at various positions on the pyrazole ring

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents

Major Products

Oxidation: Formation of carboxylic acids or ketones

Substitution: Formation of halogenated pyrazoles or other substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Biological Activities

5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been studied for their diverse biological activities:

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells. For instance, studies have shown that these compounds can suppress lung cancer cell proliferation through mechanisms such as cell cycle arrest and autophagy induction.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. Its ability to inhibit specific enzymes involved in inflammatory pathways has been documented.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acrosin, which plays a critical role in reproductive biology. This suggests its potential use in contraceptive development.

Agricultural Applications

Pesticide Development

The unique structure of this compound enhances its biological activity, making it a candidate for developing new agrochemicals:

- Fungicidal and Herbicidal Properties : Pyrazole derivatives have shown effectiveness against various pests and diseases affecting crops. Their application in pesticide formulation could lead to more effective agricultural practices.

Synthetic Chemistry

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Direct Amidation : This reaction can yield carboxamides under microwave-assisted conditions, expanding the utility of pyrazole compounds in synthesizing diverse organic molecules.

- Cross-Coupling Reactions : The compound can participate in Sonogashira-type cross-coupling reactions to introduce different substituents on the pyrazole ring, allowing for tailored modifications to enhance desired properties.

Case Studies and Research Findings

A notable study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of breast and liver cancer cell lines observed in vitro and in vivo models. |

| Anti-inflammatory Effects | Demonstrated potential to reduce inflammation markers in animal models. |

| Enzyme Inhibition | Effective inhibition of acrosin, suggesting contraceptive applications. |

Mechanism of Action

The mechanism of action of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- 5-phenyl-1H-pyrazole-4-carboxylic acid

- 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its biological activity and chemical reactivity compared to other similar compounds. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity in various applications.

Biological Activity

5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHNO

- CAS Number : 116344-16-2

The presence of the ethyl group at the 5-position of the pyrazole ring is significant as it influences the compound's biological activity and chemical reactivity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific pathways, resulting in diverse biological effects. The compound has been studied for its potential as an antimicrobial agent and an anticancer drug .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a study reported that certain pyrazole derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against multiple cancer cell lines, including:

| Cancer Cell Line | IC (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 12.50 | Inhibition of proliferation |

| HepG2 | 42.30 | Induction of apoptosis |

| A549 | 26.00 | Growth inhibition |

| NCI-H460 | 3.79 | Significant cytotoxicity |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Neuropharmacological Effects

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in treating neuropsychiatric disorders. The compound has been identified as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in various neurological conditions such as schizophrenia and ADHD. In vitro testing revealed that it exhibits good affinity for these receptors, suggesting its potential use in therapeutic applications targeting CNS disorders .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Anticancer Study : A study investigated a series of pyrazole derivatives, including this compound, against breast cancer cell lines. The results indicated significant cytotoxic effects with an IC value as low as 3.79 µM for specific derivatives .

- Neuropharmacology : Another study focused on the interaction of this compound with TAARs, demonstrating its potential as a therapeutic agent for treating stress-related disorders and psychotic conditions .

- Antimicrobial Evaluation : A comparative analysis showed that pyrazole derivatives exhibited varying degrees of antibacterial activity against standard bacterial strains, reinforcing their role as potential antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and a carbonyl source (e.g., DMF-DMA), followed by hydrolysis. Key steps include:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA under reflux to form the ethyl ester intermediate (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .

- Hydrolysis : The ester is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Adjusting reaction time, temperature, and base concentration can optimize yields .

- Purification : Recrystallization or column chromatography ensures purity. Monitoring via TLC or HPLC is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- X-ray Diffraction (XRD) : Determines crystal structure, bond lengths, and angles. For example, derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid show planar pyrazole rings with dihedral angles of ~5° between substituents .

- FTIR and NMR : FTIR confirms carboxylic acid (-COOH) and pyrazole ring vibrations (C=O stretch ~1680 cm⁻¹). ¹H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and phenyl protons (δ 7.3–7.5 ppm, multiplet) .

- Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₂N₂O₂ at m/z 216.09) .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer: Pharmacological screening involves:

- In vitro assays : Test anti-inflammatory activity via COX-1/COX-2 inhibition (e.g., using ELISA kits) or analgesic effects in rodent models (e.g., acetic acid-induced writhing) .

- Dose-response studies : Derivatives with substituents like methylsulfanyl or nitro groups show enhanced activity. For example, 3-methylsulfanyl analogs exhibit significant pain reduction at 50 mg/kg doses .

- Toxicity profiling : Assess ulcerogenicity in gastric mucosa or cytotoxicity via MTT assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites. For pyrazole derivatives, the carboxylic acid group often acts as a hydrogen-bond donor .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Derivatives with para-substituted phenyl groups show higher binding affinity due to hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) .

Q. How can contradictions in spectral or crystallographic data for pyrazole-carboxylic acid derivatives be resolved?

Methodological Answer:

- Multi-method validation : Cross-validate XRD data with computational models (e.g., Hirshfeld surface analysis) to resolve discrepancies in bond angles or packing motifs .

- Dynamic NMR studies : Variable-temperature NMR can clarify rotational barriers in substituents (e.g., ethyl groups) causing signal splitting .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected structures .

Q. What strategies improve the synthesis of enantiomerically pure pyrazole-carboxylic acid derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclocondensation .

- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) for enantioselective pyrazole formation .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers for pharmacological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.